molecular formula C8H8FN B1266902 6-Fluoroindoline CAS No. 2343-23-9

6-Fluoroindoline

Cat. No. B1266902
Key on ui cas rn: 2343-23-9
M. Wt: 137.15 g/mol
InChI Key: PBLNKUULIMDAIC-UHFFFAOYSA-N
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Patent
US08372875B2

Procedure details

To a stirred solution of 6-fluoro-1H-indole (21.0 g, 0.155 mol) in dioxane (210 mL) was added BH3—NEt3 (92 mL, 0.620 mol) and a 12 M solution of HCl (27 mL, 0.326 mol) dropwise. The reaction mixture was stirred at room temperature for 10 min then at reflux for 2.5 h. The mixture was cooled to room temperature, and 6 M HCl (210 mL) was added. The mixture stirred at room temperature for 10 min and then at reflux for 1.5 h. The dioxane was removed under reduced pressure, and the residue diluted with water (500 mL) and washed with diethyl ether (1×250 mL). The aqueous fraction was basified with 10% NaOH and extracted with diethyl ether (3×250 mL). The combined organic layers were washed with water (2×100 mL) and brine (100 mL), dried (Na2SO4) and concentrated under reduced pressure, giving 22.3 g of the title compound.
Quantity
21 g
Type
reactant
Reaction Step One
[Compound]
Name
BH3—NEt3
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
27 mL
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.Cl>O1CCOCC1>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][NH:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
FC1=CC=C2C=CNC2=C1
Name
BH3—NEt3
Quantity
92 mL
Type
reactant
Smiles
Name
Quantity
210 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
27 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
210 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture stirred at room temperature for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The dioxane was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue diluted with water (500 mL)
WASH
Type
WASH
Details
washed with diethyl ether (1×250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×250 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=CC=C2CCNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g
YIELD: CALCULATEDPERCENTYIELD 104.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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